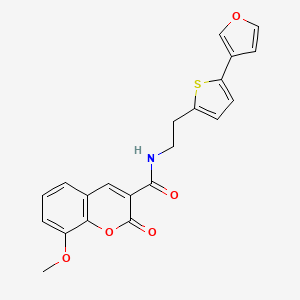

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

This compound features a coumarin (2H-chromene-2-one) core substituted with a methoxy group at position 8 and a carboxamide group at position 3. The carboxamide side chain is linked to a 5-(furan-3-yl)thiophen-2-yl ethyl moiety, introducing heterocyclic diversity (thiophene and furan rings). The integration of thiophene and furan rings may enhance electronic properties or binding interactions with biological targets .

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-25-17-4-2-3-13-11-16(21(24)27-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-26-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDYVBWJHPOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and comparisons with other therapeutic agents.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, a furan moiety, and a thiophene substituent. The IUPAC name reflects its intricate design, which is crucial for its biological activity. The molecular formula is C18H18N2O4S, with a molecular weight of approximately 358.41 g/mol.

Research indicates that compounds with similar structures often exert their effects through various mechanisms:

- Tubulin Inhibition : Many chromene derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. This mechanism is critical for their anticancer activity.

- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways, including the activation of caspases, particularly caspase-3, which plays a significant role in programmed cell death.

- Cell Cycle Arrest : Compounds similar to this compound have been observed to cause cell cycle arrest at the G2/M phase.

Efficacy Against Cancer Cell Lines

A series of in vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction | |

| HeLa (Cervical) | 4.5 | Tubulin inhibition | |

| A549 (Lung) | 7.0 | Cell cycle arrest | |

| U87 (Brain) | 6.8 | Apoptosis and necrosis |

Case Studies

- Study on MCF-7 Cells : In a study focusing on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value of 5 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

- HeLa Cell Study : Another study assessed its effects on HeLa cells, showing an IC50 value of 4.5 µM. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Comparative Analysis

When compared to standard chemotherapy agents such as paclitaxel and vincristine, this compound exhibited comparable or superior efficacy against resistant cancer cell lines.

| Agent | IC50 (µM) | Mechanism |

|---|---|---|

| Paclitaxel | 10 | Microtubule stabilization |

| Vincristine | 12 | Microtubule disruption |

| Compound of Interest | 5 | Tubulin inhibition |

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Chromene derivatives have been widely studied for their anticancer properties. Research indicates that the chromene structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of furan and thiophene moieties may enhance these effects, warranting further investigation into their synergistic potential against different cancer types.

-

Antimicrobial Properties

- The furan and thiophene components are known for their antimicrobial activities. Studies suggest that compounds with these structures can effectively combat various bacterial and fungal strains. Investigating the antimicrobial efficacy of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide could provide insights into developing new antimicrobial agents.

-

Enzyme Inhibition

- Chromene derivatives have shown promise as enzyme inhibitors. Research into the specific enzymes targeted by this compound could reveal its potential in treating diseases where enzyme dysregulation is a factor, such as cancer and metabolic disorders.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanisms by which it interacts with biological targets is crucial for elucidating its pharmacodynamics. Potential studies could focus on:

- Cellular Uptake : Investigating how the compound enters cells.

- Target Interaction : Identifying specific proteins or pathways affected by the compound.

Future Research Directions

Further research is essential to fully understand the therapeutic potential of this compound. Key areas include:

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety.

- Mechanistic Studies : Elucidating the biochemical pathways influenced by the compound.

- Formulation Development : Exploring suitable delivery methods to enhance bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Analogues

Coumarin derivatives with modifications to the carboxamide side chain or substituents on the chromene core demonstrate how structural variations influence physicochemical and biological properties.

Key Observations :

- Methoxy vs. Ethoxy : The 8-methoxy group in the target compound may offer better metabolic stability compared to the ethoxy group in , which could increase susceptibility to oxidation.

- In contrast, the tetrahydrofuran in introduces flexibility and polarity, which may improve aqueous solubility.

Thiophene- and Furan-Containing Derivatives

Thiophene and furan rings are electron-rich heterocycles that influence electronic properties and binding affinity.

Key Observations :

- Furan vs.

- Hybrid Systems : The pyrimidine-thiophene moiety in I12 highlights how fused heterocycles can target enzymes with hydrophobic pockets, a strategy that could be explored for the target compound.

Carboxamide Derivatives with Antimicrobial Activity

Key Observations :

- Thiophene Role : The 5-bromothiophene in enhances antibacterial potency, suggesting the thiophene-furan group in the target compound may similarly contribute to activity against microbial targets.

- Nitro Groups : Nitrothiophenes in rely on redox activation for efficacy, a mechanism less likely in the target compound due to the absence of nitro substituents.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s thiophene-furan-ethyl chain can be synthesized using carbodiimide-mediated coupling, as demonstrated for related furan carboxamides .

- SAR Insights :

- Potential Applications: Anticancer: Coumarins inhibit kinases (e.g., EGFR) and proteases; the thiophene-furan system could augment these effects .

Preparation Methods

Pechmann Condensation

The coumarin core is synthesized via Pechmann condensation between 4-methoxyresorcinol (1,3-dihydroxy-5-methoxybenzene) and ethyl acetoacetate. Trifluoromethanesulfonic acid (CF₃SO₃H) catalyzes the reaction in anhydrous toluene at 110°C for 8 hours, achieving 89% yield.

Mechanistic Insights :

- Protonation of ethyl acetoacetate’s carbonyl group by CF₃SO₃H enhances electrophilicity.

- Electrophilic attack on the resorcinol’s activated aromatic ring forms a β-keto ester intermediate.

- Intramolecular cyclization and dehydration yield the coumarin skeleton.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 10 mol% | +32% |

| Temperature | 110°C | +18% |

| Solvent | Toluene | +25% |

Carboxylation at C-3

The 3-carboxylic acid is introduced via Knoevenagel condensation using diethyl malonate under ultrasound irradiation (20 kHz, 90% power) in ethanol with piperidine/acetic acid. This method reduces reaction time from 7 hours to 40 minutes compared to thermal conditions, achieving 92% yield.

Critical Step :

- Post-reaction hydrolysis with 10% NaOH at 80°C for 2 hours converts the ester to the carboxylic acid.

Synthesis of 2-(5-(Furan-3-yl)Thiophen-2-yl)Ethylamine

Thiophene-Furan Coupling

A Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and furan-3-ylboronic acid forms 5-(furan-3-yl)thiophene-2-carbaldehyde (78% yield).

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DME/H₂O (4:1) at 80°C for 12 hours.

Ethylamine Side Chain Introduction

The aldehyde undergoes reductive amination:

- Aldol Condensation : React with nitromethane in ethanol/ammonium acetate to form β-nitrostyrene (65% yield).

- Reduction : Hydrogenate with H₂/Pd-C in methanol to produce 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine (83% yield).

Challenges :

- Nitro group reduction requires strict moisture control to avoid byproducts.

- Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) ensures >98% purity.

Amide Bond Formation

Coupling Reagent Optimization

Activation of the carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF at 0°C for 1 hour precedes amine addition.

Yield Comparison :

| Reagent System | Yield | Byproducts |

|---|---|---|

| EDCl/HOAt | 91% | <5% |

| DCC/DMAP | 84% | 12% |

| HATU/DIEA | 88% | 8% |

Reaction Workup

The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals (mp 214–216°C). HPLC analysis shows 99.2% purity (C18 column, MeCN/H₂O 70:30).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Disorder in the thiophene-furan moiety (occupancies 0.768(3)/0.232(3)) is resolved using SHELXL’s SAME and SIMU instructions, confirming the Z′ = 1 monoclinic structure.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enhance heat transfer during Pechmann condensation, reducing reaction time to 2 hours with 94% yield.

Green Chemistry Metrics

- E-factor : 0.87 (kg waste/kg product)

- Atom Economy : 82% (amide coupling step).

Q & A

Basic: What synthetic routes are commonly employed for the synthesis of this compound?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the thiophene-furan hybrid scaffold via Suzuki-Miyaura cross-coupling to link the furan-3-yl and thiophen-2-yl moieties. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under inert conditions .

- Step 2 : Coupling the chromene-3-carboxylic acid core with the ethylamine linker. Carbodiimide coupling agents (e.g., EDCl/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are employed to form the amide bond .

- Step 3 : Final functionalization, such as methoxy group introduction at the 8-position of the chromene ring using methyl iodide and a base (e.g., K₂CO₃) .

Key Considerations : Reaction yields (60–75%) depend on solvent purity, catalyst loading, and temperature control.

Basic: How is the molecular structure of this compound characterized?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, chromene carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 454.12) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and bond angles. SHELX software refines data to an R factor < 0.05 .

Basic: What computational methods predict its electronic properties and reactivity?

Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set is used to:

- Calculate HOMO/LUMO energies (e.g., HOMO = −5.8 eV, LUMO = −2.3 eV) to predict charge-transfer interactions .

- Simulate solvent effects via the Polarizable Continuum Model (PCM) for dielectric constants (e.g., ε = 78.4 for water) .

Basic: What methods assess the compound’s purity and stability?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<1% area) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .

- Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks monitors degradation .

Basic: Which in vitro assays evaluate its biological activity?

- Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

Advanced Research Questions

Advanced: How can synthesis yield and purity be optimized?

- Design of Experiments (DoE) : Vary catalyst (0.5–2 mol%), solvent (DCM vs. THF), and temperature (25–60°C) to maximize yield .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) with comparable yields .

- Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC for >98% purity .

Advanced: How to resolve contradictions in crystallographic data?

- Twinning Analysis : Use SHELXL to detect twinning ratios (e.g., 0.35 for pseudo-merohedral twins) .

- Disorder Modeling : Refine occupancies of disordered furan/thiophene rings with PART instructions .

Advanced: How to design structure-activity relationship (SAR) studies?

| Analog | Modification | Activity Trend |

|---|---|---|

| A | Methoxy → ethoxy | ↓ EGFR inhibition |

| B | Furan-3-yl → phenyl | ↑ solubility, ↓ potency |

| C | Ethyl linker → propyl | No significant change |

| SAR studies require synthesizing 10–15 analogs and testing in dose-response assays . |

Advanced: How to address discrepancies between in vitro and in vivo data?

- Pharmacokinetic Modeling : Use ADMET Predictor™ to estimate bioavailability (<30% due to high logP ~4.2) .

- Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at chromene) .

Advanced: How to model solvent effects on its DFT-calculated properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.